molecular formula C17H24BrNO4 B4931117 ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate

Cat. No.: B4931117
M. Wt: 386.3 g/mol
InChI Key: DPKUQYJAPFRWMP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multi-step process.

Scientific Research Applications

Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a neuroprotective agent and for its effects on memory and learning. Additionally, this compound has been studied for its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through modulation of several neurotransmitter systems, including the GABAergic and glutamatergic systems. This compound has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, anti-inflammatory effects, and antioxidant effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds in its class. Additionally, this compound has been shown to have good solubility in water, which makes it easier to work with in lab settings. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its potential as an anticancer agent, and future research may explore its mechanism of action in this context. Additionally, further research may investigate the effects of this compound on other neurotransmitter systems and its potential as a treatment for psychiatric disorders such as anxiety and depression.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and it has been investigated for its effects on several neurotransmitter systems and its potential as a neuroprotective and anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and subsequent bromination and esterification reactions. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to improve yield and purity, and several variations of the process have been reported in the literature.

Properties

IUPAC Name

ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-6-5-7-19(10-12)11-13-8-14(18)16(22-3)9-15(13)21-2/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKUQYJAPFRWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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